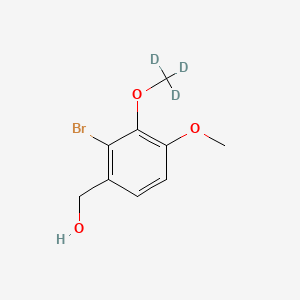
Piretanide-d4 Methyl Ester (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piretanide-d4 Methyl Ester (Major) is a biochemical used for proteomics research . It has a molecular formula of C18H16D4N2O5S and a molecular weight of 380.45 .
Physical and Chemical Properties Analysis
Piretanide-d4 Methyl Ester (Major) has a molecular weight of 380.45 and a molecular formula of C18H16D4N2O5S . Additional physical and chemical properties are not provided in the search results.Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Piretanide-d4 Methyl Ester (Major) can be achieved through a multi-step reaction pathway that involves the incorporation of deuterium atoms into the Piretanide molecule. The key steps in the synthesis include the protection of the carboxylic acid group, the introduction of deuterium atoms, and the deprotection of the carboxylic acid group to yield the final product.", "Starting Materials": ["Piretanide", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of the carboxylic acid group by reaction with methanol and methanesulfonic acid to yield Piretanide methyl ester.", "Step 2: Introduction of deuterium atoms by reaction with deuterium oxide and dimethylformamide in the presence of diisopropylcarbodiimide and triethylamine to yield Piretanide-d4 Methyl Ester.", "Step 3: Deprotection of the carboxylic acid group by reaction with hydrochloric acid and sodium hydroxide followed by neutralization with sodium bicarbonate and precipitation with sodium chloride to yield the final product, Piretanide-d4 Methyl Ester (Major)."] } | |
CAS No. |
1794753-37-9 |
Molecular Formula |
C18H20N2O5S |
Molecular Weight |
380.451 |
IUPAC Name |
methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2 |
InChI Key |
WYUJUHDZHVCFGK-YQUBHJMPSA-N |
SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3 |
Synonyms |
3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester; Arelix-d4 Methyl Ester; Arlix-d4 Methyl Ester; Diumax-d4 Methyl Ester; Eurelix-d4 Methyl Ester; HOE 118-d4 Methyl Ester; S 73-4118-d4 Methyl Ester; Tauliz-d4 Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


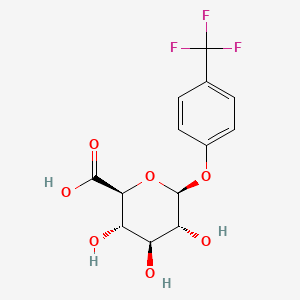
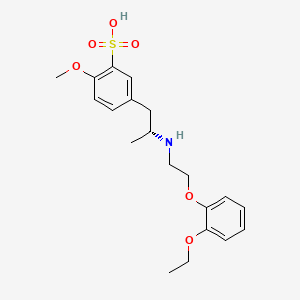
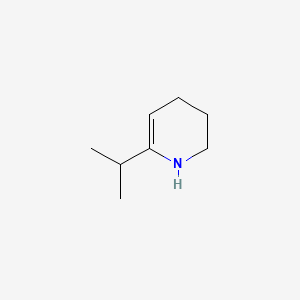
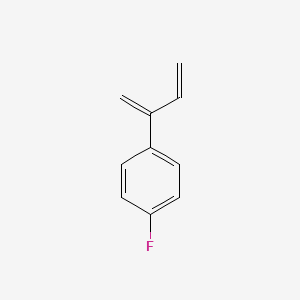
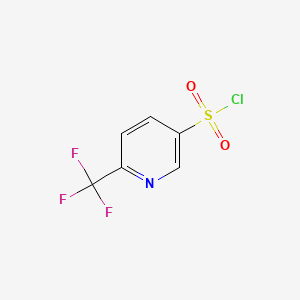
![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)
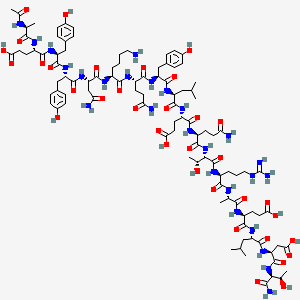

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)
